(R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Bromo-6-fluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-6-fluorophenyl)propan-1-amine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 6 positions, respectively.
Chiral Amine Introduction: The brominated and fluorinated phenyl compound is then subjected to a reaction with a chiral amine precursor under specific conditions to introduce the ®-1-propan-1-amine group.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Scale-up processes are designed to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2-Bromo-6-fluorophenyl)propan-1-amine can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry
Industrially, the compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)propan-1-amine would depend on its specific applications. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Bromo-4-fluorophenyl)propan-1-amine: Similar structure with the fluorine atom at the 4 position.
®-1-(2-Chloro-6-fluorophenyl)propan-1-amine: Similar structure with a chlorine atom instead of bromine.
®-1-(2-Bromo-6-chlorophenyl)propan-1-amine: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The uniqueness of ®-1-(2-Bromo-6-fluorophenyl)propan-1-amine lies in its specific substitution pattern and chiral nature, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H11BrFN |
---|---|
Molecular Weight |
232.09 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-6-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11BrFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3/t8-/m1/s1 |
InChI Key |
PEPLTTSJDZYFNY-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=CC=C1Br)F)N |
Canonical SMILES |
CCC(C1=C(C=CC=C1Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.